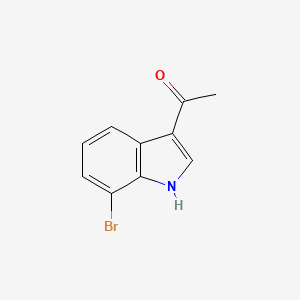

1-(7-Bromo-1H-indol-3-yl)ethanone

説明

Contextualization within Indole (B1671886) Chemistry

To understand the research interest in 1-(7-Bromo-1H-indol-3-yl)ethanone, one must first appreciate the chemical and biological importance of its core structure, the indole nucleus.

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery and natural products chemistry. nih.govbohrium.comnih.gov This framework is found in a vast array of biologically active molecules. nih.govscilit.com Tryptophan, an essential amino acid, is a fundamental indole-containing building block in nature, serving as a precursor to neurotransmitters like serotonin (B10506) and hormones such as melatonin. nih.gov The structural rigidity and unique electronic properties of the indole ring system allow it to interact with a wide variety of biological targets, making it a key component in many natural and synthetic compounds with therapeutic potential. nih.govchula.ac.th Its presence is notable in numerous marketed drugs and complex natural products, including the anti-cancer agents vinblastine (B1199706) and vincristine. nih.govnumberanalytics.com

The versatility of the indole scaffold has led to the synthesis and investigation of a multitude of derivatives with a broad spectrum of biological activities. scilit.comresearchgate.netmdpi.com Researchers have successfully developed indole-based compounds that exhibit anticancer, anti-inflammatory, antiviral, antimicrobial, antioxidant, and antidiabetic properties, among others. scilit.comchula.ac.thresearchgate.net The ability to modify the indole core at various positions allows for the fine-tuning of its pharmacological profile. nih.gov This has made indole derivatives a central focus in the quest for novel therapeutic agents to address a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. chula.ac.thmdpi.comwisdomlib.org

Classification and Structural Characteristics of this compound

This compound is defined by its specific chemical structure, which includes the core indole nucleus, an acyl group at the 3-position, and a bromine atom at the 7-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 944086-09-3 sigmaaldrich.com |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol sigmaaldrich.com |

| Boiling Point | 356.7±42.0 °C (Predicted) acrospharmatech.com |

| Density | 1.317 g/cm³ (Predicted) acrospharmatech.com |

| pKa | 14.14±0.20 (Predicted) acrospharmatech.com |

This compound is classified as a 3-acylindole, meaning it has an acetyl group (a type of acyl group) attached to the third carbon atom of the indole ring. The C3 position of indole is often the most reactive site for electrophilic substitution. researchgate.net 3-Acylindoles are important synthetic intermediates and are themselves a class of compounds with recognized biological significance. researchgate.netresearchgate.net The synthesis of these derivatives can be achieved through various methods, including the Friedel-Crafts acylation of indoles. researchgate.net

Research Trajectory and Future Directions for Halogenated Indole-3-ethanones

The research trajectory for halogenated indole derivatives, including 3-ethanone structures, points towards several promising areas. The primary focus remains on the exploration of their potential as therapeutic agents. The synthesis of novel analogues by modifying the substituents on the indole ring is a key strategy. For compounds like this compound, future research could involve using the bromine atom as a point of diversification to create libraries of related compounds for biological screening.

Investigations into the precise mechanisms of action of these compounds are also critical. Understanding how the presence and position of a halogen atom affect target binding and biological activity will guide the rational design of more potent and selective drug candidates. nih.gov Furthermore, the development of efficient and environmentally friendly ("green") synthesis methods for these halogenated indoles is an ongoing area of interest for organic and medicinal chemists. researchgate.net As our understanding of the biological roles of specific enzymes and receptors grows, halogenated indole-3-ethanones may be investigated as targeted inhibitors in various disease pathways.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Serotonin |

| Melatonin |

| Tryptophan |

| Vinblastine |

Structure

3D Structure

特性

IUPAC Name |

1-(7-bromo-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGRITPJQJCAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587831 | |

| Record name | 1-(7-Bromo-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944086-09-3 | |

| Record name | 1-(7-Bromo-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Characterization Techniques for 1 7 Bromo 1h Indol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Analysis

Proton NMR (¹H NMR) analysis offers critical insights into the hydrogen atoms within the 1-(7-Bromo-1H-indol-3-yl)ethanone molecule. The chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal the connectivity between neighboring protons.

Interactive Data Table: ¹H NMR Data for a Related Compound

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 7-Bromo-3-methyl-1H-indole | NH | 8.06 | s | - | rsc.org |

| H-4 | 7.55 | d | 7.9 | rsc.org | |

| H-6 | 7.37 | d | 7.6 | rsc.org | |

| H-2, H-5 | 7.08 - 6.97 | m | - | rsc.org | |

| CH₃ | 2.35 | d | 1.0 | rsc.org |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Key signals in the ¹³C NMR spectrum of this compound would include the characteristic resonance of the carbonyl carbon and the signals corresponding to the carbons of the indole (B1671886) ring.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not detailed in the search results. However, for 7-Bromo-3-methyl-1H-indole, the reported ¹³C NMR data in CDCl₃ is: δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 rsc.org. For this compound, the carbonyl carbon of the acetyl group would be expected to appear significantly downfield, typically in the range of 190-200 ppm.

Interactive Data Table: ¹³C NMR Data for a Related Compound

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| 7-Bromo-3-methyl-1H-indole | C-7a | 135.07 | rsc.org |

| C-3a | 129.64 | rsc.org | |

| C-5 | 124.31 | rsc.org | |

| C-2 | 122.33 | rsc.org | |

| C-4 | 120.42 | rsc.org | |

| C-6 | 118.23 | rsc.org | |

| C-3 | 113.13 | rsc.org | |

| C-7 | 104.75 | rsc.org | |

| CH₃ | 9.97 | rsc.org |

Advanced NMR Techniques

To achieve a complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons sdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule sdsu.edu.

These advanced techniques are crucial for confirming the precise structure of complex molecules like this compound bruker.comipb.ptjeol.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, the most prominent and diagnostic peak in the IR spectrum would be the stretching vibration of the carbonyl group (C=O) of the ethanone (B97240) moiety. Generally, for ketones, this strong absorption appears in the region of 1680-1725 cm⁻¹ spectroscopyonline.com. The exact position can be influenced by conjugation. In this case, conjugation with the indole ring would likely shift the carbonyl absorption to a lower frequency pg.edu.pl. Another key feature would be the N-H stretching vibration of the indole ring, typically observed as a broad peak in the region of 3200-3500 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. For related indole derivatives, HRMS has been successfully used for structural elucidation nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed to analyze the compound, providing both separation and mass analysis. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For ketones, a common fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group miamioh.edu. In the case of this compound, this would likely lead to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

X-ray Crystallography for Solid-State Structure Determination

While no specific X-ray crystal structure for this compound was found in the search results, the crystal structure of the related compound, 7-Bromo-1H-indole-2,3-dione, has been reported researchgate.net. The availability of a suitable single crystal of this compound would allow for a similar detailed structural analysis, providing unequivocal proof of its constitution and conformation in the solid state nih.govmdpi.com.

Reactivity and Derivatization of 1 7 Bromo 1h Indol 3 Yl Ethanone

Reactions at the Carbonyl Group

The acetyl group's carbonyl carbon is electrophilic and serves as a primary site for nucleophilic attack, leading to a variety of addition and condensation products.

The ketone functionality of 1-(7-Bromo-1H-indol-3-yl)ethanone can be readily reduced to a secondary alcohol, yielding 1-(7-Bromo-1H-indol-3-yl)ethanol. This transformation is typically achieved using common reducing agents. While specific literature on the reduction of this exact bromo-isomer is scarce, the methodology is well-established for related indole (B1671886) structures. Standard reagents for this type of reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminium hydride (LiAlH₄) in an ethereal solvent like THF. byjus.comyoutube.com

A related reduction is documented in the synthesis of a 6-bromoindole (B116670) derivative, where a carbonyl group is reduced as part of a multi-step sequence, underscoring the feasibility of this reaction on the bromo-indole scaffold. google.com The resulting secondary alcohol introduces a new chiral center and a hydroxyl group that can be used for further functionalization, such as esterification or etherification.

The α-protons on the methyl group of the ethanone (B97240) moiety are acidic enough to participate in base-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). thepharmajournal.com This reaction has been demonstrated for the parent compound, 3-acetylindole (B1664109), which condenses with various substituted benzaldehydes to yield indole-based chalcones. thepharmajournal.comthepharmajournal.com It is expected that this compound would undergo analogous reactions.

Table 1: Examples of Claisen-Schmidt Condensation with 3-Acetylindole

| Aromatic Aldehyde | Base | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Dimethylamino benzaldehyde | 2% NaOH | 3-(4-(Dimethylamino)phenyl)-1-(1H-indol-3-yl)prop-2-en-1-one | 55% | thepharmajournal.com |

| p-Chlorobenzaldehyde | 2% NaOH | 3-(4-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one | 60% | thepharmajournal.com |

| 3,4-Dimethoxybenzaldehyde | 2% NaOH | 3-(3,4-Dimethoxyphenyl)-1-(1H-indol-3-yl)prop-2-en-1-one | 70% | thepharmajournal.com |

Another critical condensation reaction is the formation of an imine, or Schiff base, through the reaction of the carbonyl group with a primary amine. ekb.eg This reaction, typically catalyzed by a trace amount of acid, involves nucleophilic addition of the amine to the ketone, followed by dehydration to yield the C=N double bond. uodiyala.edu.iq Schiff bases derived from indole precursors are significant in medicinal chemistry. nih.govbjbs.com.br The ketone of this compound provides a handle to link the indole core to various amine-containing molecules through this reaction.

The carbonyl group readily reacts with hydroxylamine (B1172632) (NH₂OH) to form this compound oxime. byjus.comwikipedia.org This condensation reaction typically proceeds by mixing the ketone with hydroxylamine hydrochloride and a base, such as sodium hydroxide (B78521) or sodium carbonate, to liberate the free hydroxylamine. mdpi.commdpi.comresearchgate.net

The synthesis of the corresponding oxime from the parent 3-acetylindole is well-documented and serves as a direct template for the reactivity of the 7-bromo analog. nih.gov The resulting oxime introduces a new functional group that is valuable for creating further derivatives, such as oxime ethers, which have shown significant biological activity. nih.gov The oxime can exist as two geometric isomers (E and Z), adding another layer of structural diversity. mdpi.com

Table 2: Synthesis of Oxime Derivatives from Indole Carbonyls

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1H-Indole-3-carbaldehyde | NH₂OH·HCl, NaOH | (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine | mdpi.com |

| 3-Acetylindole | (Not specified) | 1-(1H-indol-3-yl)ethanone oxime |

Reactions Involving the Indole Nitrogen (N1)

The nitrogen atom in the indole ring is a key site for functionalization, behaving as a weak acid and a nucleophile after deprotonation.

The proton on the indole nitrogen is acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate a potent nucleophile, the indolide anion. d-nb.info This anion readily reacts with electrophiles like alkyl halides or tosylates in an Sₙ2 reaction to yield N-alkylated products. nih.goviajps.com Similarly, reaction with acylating agents, such as acyl chlorides or anhydrides, produces N-acylated derivatives. nih.gov

Achieving selective N-functionalization over C-functionalization can be a challenge in indole chemistry. nih.gov However, for substrates like 3-acetylindoles, N-alkylation and N-acylation are common transformations. The choice of base and solvent system can be crucial for controlling the regioselectivity of the reaction. d-nb.infobeilstein-journals.org For instance, the combination of NaH in THF is often effective for promoting N-1 alkylation. d-nb.info

Modification at the N1 position significantly alters the physicochemical and biological properties of the molecule.

Electronic Effects: Replacing the N-H proton with an electron-withdrawing group, such as an acetyl group (N-acylation), decreases the electron density of the indole ring system. This deactivation makes the ring less susceptible to electrophilic attack. Conversely, N-acylation can be critical for enabling other reactions; for example, it has been shown to be essential for certain photochemical [2+2] cycloadditions by lowering the energy gap between the ground and excited states of the indole core. acs.org

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor. N-alkylation or N-acylation removes this capability, which can drastically affect the compound's interaction with biological targets like enzymes and receptors, thereby altering its pharmacological profile.

Steric and Conformational Effects: The introduction of a substituent at the N1 position can impose steric hindrance, potentially influencing the conformation of the molecule and its ability to fit into a binding site. googleapis.com

Biological Activity: The change in electronic properties and hydrogen bonding capacity often translates to a change in biological activity. For example, N-hydroxyindoles, a related class of N-substituted compounds, often exhibit different biological activities compared to their N-H analogs, sometimes rendering an inactive compound active. uninsubria.it

Reactions at the Bromine Substituent (C7)

The bromine atom at the C7 position of the indole ring is a key functional group, serving as a handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for further functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C7-Br bond of this compound is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds, coupling an organohalide with an organoboron compound. libretexts.org For this compound, a Suzuki-Miyaura reaction with various aryl or vinyl boronic acids (or their esters) would replace the bromine atom, yielding 7-aryl or 7-vinyl indole derivatives. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org Methods developed for unprotected ortho-bromoanilines demonstrate high yields, suggesting that the free N-H group of the indole does not inhibit the reaction and can be tolerated without a protecting group. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orgmdpi.com Reacting this compound with an alkene, such as an acrylate (B77674) or styrene, under Heck conditions would introduce a vinyl substituent at the C7 position. organic-chemistry.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org The versatility of the Heck reaction allows for the use of a wide range of alkene coupling partners. mdpi.com

Sonogashira Coupling: To introduce an alkyne moiety at the C7 position, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is known for its mild conditions, often proceeding at room temperature with a mild base. wikipedia.org The resulting 7-alkynyl indole derivatives are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org

The table below summarizes typical conditions for these cross-coupling reactions as applied to related aryl bromide substrates.

| Reaction | Catalyst | Coupling Partner | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf), CataXCium A Pd G3 nih.govmdpi.com | Aryl/Vinyl Boronic Acid or Ester | K₃PO₄, Na₂CO₃, K₂CO₃ nih.govnih.gov | Dioxane/H₂O, Toluene nih.govnih.gov | 1-(7-Aryl-1H-indol-3-yl)ethanone |

| Heck | Pd(OAc)₂, Pd₂(dba)₃ organic-chemistry.orgnih.gov | Alkene (e.g., Styrene, Acrylate) | NaOtBu, K₂CO₃, Et₃N wikipedia.orgnih.gov | Toluene, DMF, Water organic-chemistry.org | 1-(7-Vinyl-1H-indol-3-yl)ethanone |

| Sonogashira | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI wikipedia.orglibretexts.org | Terminal Alkyne | Et₃N, Pyrrolidine libretexts.org | THF, DMF | 1-(7-Alkynyl-1H-indol-3-yl)ethanone |

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the primary electron-withdrawing group is the acetyl function at the C3 position. The bromine leaving group is at C7. These two positions are not in an ortho or para relationship on the benzenoid portion of the indole ring. Consequently, the acetyl group cannot effectively stabilize the negative charge that would develop at C7 during a nucleophilic attack. Therefore, classical addition-elimination nucleophilic aromatic substitution at the C7 position is considered inapplicable under standard SNAr conditions. While reactions with extremely strong nucleophiles or under harsh conditions might be forced, they are not synthetically viable pathways for the functionalization of this specific compound.

Reactions on the Indole Ring System

The indole ring itself is a reactive entity, susceptible to attack by both electrophiles and oxidizing agents. The presence of the acetyl and bromine substituents significantly influences the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution (considering the presence of the acetyl and bromine groups)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. libretexts.org The indole nucleus is electron-rich and generally undergoes EAS more readily than benzene (B151609). The preferred site of attack is C3, but since this position is blocked by the acetyl group in this compound, substitution will be directed elsewhere.

The regiochemical outcome is determined by the combined directing effects of the substituents:

Indole N-H: The lone pair on the nitrogen atom is strongly activating and directs electrophiles to the ortho (C2) and para (C4, C6) positions.

C7-Bromo group: Halogens are deactivating due to their inductive effect but are ortho- and para-directing because of their resonance effect. It directs incoming electrophiles to the C6 position.

C3-Acetyl group: This is a deactivating group and would direct incoming electrophiles away from the pyrrole (B145914) ring and towards positions meta to it on the benzenoid ring (C5, C7), though its influence is less pronounced than the activating nitrogen.

Considering these competing effects, the most probable sites for electrophilic attack are C4 and C6, which are activated by the powerful directing effect of the indole nitrogen. The C2 position is also a potential site. The precise outcome would depend on the nature of the electrophile and the reaction conditions. For example, nitration or further halogenation would likely yield a mixture of isomers, with substitution occurring at the C4 and/or C6 positions.

Oxidative Processes (e.g., formation of oxindoles)

The indole ring system is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. A common oxidative transformation of indoles leads to the formation of 2-oxindoles (oxindoles). This typically involves the oxidation of the C2 position. For this compound, oxidation could potentially lead to the formation of 7-bromo-3-acetyl-1,3-dihydro-2H-indol-2-one .

Various reagents can be employed for the synthesis of oxindoles from indoles, although the specific oxidation of this substrate is not widely reported. The general mechanism involves the attack of an oxidant on the C2 or C3 position, followed by rearrangement. The presence of the C3-acetyl group may influence the reaction pathway and require specific oxidative conditions to achieve the desired transformation to the corresponding oxindole (B195798).

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preference for reaction at one position over other possible positions. This compound possesses several distinct reactive sites, making selective transformations a key consideration in its derivatization.

The main reactive sites are:

C7-Br bond: Susceptible to palladium-catalyzed cross-coupling.

N-H bond: The indole nitrogen is acidic and can be deprotonated and subsequently alkylated or acylated.

Indole Ring (C4, C6, C2): Open to electrophilic aromatic substitution.

Acetyl Group: The carbonyl can undergo nucleophilic addition, and the α-protons can be involved in condensation reactions.

C2-C3 Double Bond: Can be targeted by certain oxidizing agents.

By carefully choosing reagents and reaction conditions, specific sites can be targeted with high selectivity. For instance, using a palladium catalyst and a boronic acid will selectively functionalize the C7 position via Suzuki coupling, leaving the rest of the molecule intact. nih.gov Conversely, treatment with an electrophile like nitric acid in sulfuric acid would lead to substitution on the aromatic ring (regioselectively at C4/C6), without affecting the C-Br bond. N-H functionalization can be achieved selectively by using a base like sodium hydride followed by an electrophile (e.g., an alkyl halide), a reaction that typically occurs under milder conditions than those required for EAS or cross-coupling. This ability to selectively manipulate different parts of the molecule underscores the value of this compound as a versatile building block in medicinal chemistry and materials science.

The following table illustrates the chemo- and regioselectivity in the reactions of this compound.

| Reactive Site | Reaction Type | Reagents | Result |

| C7-Br | Cross-Coupling | Pd catalyst, Base, Coupling Partner | Selective C-C or C-Heteroatom bond formation at C7 |

| Indole Ring (C4/C6) | Electrophilic Substitution | Electrophile (e.g., HNO₃, Br₂) | Substitution on the benzenoid ring |

| N-H | Deprotonation/Alkylation | Base (e.g., NaH), Alkyl Halide | N-functionalization |

| C=O (Acetyl) | Nucleophilic Addition | Nucleophile (e.g., Grignard reagent) | Addition to the carbonyl group |

| C2-C3 Bond | Oxidation | Oxidizing Agent | Formation of a 2-oxindole derivative |

Computational Chemistry and Molecular Modeling Studies of 1 7 Bromo 1h Indol 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For indole (B1671886) derivatives, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to elucidate electronic structure and reactivity. ijpsi.org

Electronic Structure Analysis

The electronic character of 1-(7-Bromo-1H-indol-3-yl)ethanone is defined by the interplay between the electron-rich indole ring, the electron-withdrawing acetyl group at the 3-position, and the electronegative bromo group at the 7-position.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In a typical indole system, the HOMO is generally distributed over the pyrrole (B145914) ring, making it susceptible to electrophilic attack. The LUMO, conversely, indicates regions prone to nucleophilic attack. The presence of the acetyl group at the C3 position and the bromo group at the C7 position would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. The specific energy gap between HOMO and LUMO dictates the molecule's kinetic stability and chemical reactivity.

Charge Distribution: The distribution of electron density across the molecule is highly uneven. The nitrogen atom of the indole ring and the oxygen atom of the acetyl group are regions of high electron density, capable of acting as hydrogen bond acceptors. The bromine atom, being highly electronegative, polarizes the C-Br bond, creating a partial positive charge on the attached carbon and a partial negative charge on the bromine atom. This charge distribution is critical for understanding intermolecular interactions.

Reaction Mechanism Prediction and Transition State Analysis

While no specific reaction mechanism studies for this compound are documented, computational chemistry is a powerful tool for predicting such pathways. For instance, in reactions involving indole derivatives, calculations can map the energy landscape for electrophilic substitution, N-alkylation, or reactions at the acetyl group. By calculating the energies of reactants, products, and potential transition states, the most energetically favorable reaction pathway can be determined. This analysis is vital for synthetic chemistry and for understanding potential metabolic transformations in a biological context.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, particularly its interactions with biological macromolecules like proteins or DNA. For example, studies on similar indole derivatives have used MD simulations to understand how they bind to enzyme active sites. researchgate.netresearchgate.net A simulation of this compound in an aqueous environment would reveal its solvation properties and conformational flexibility. The bromo and acetyl groups would be key sites for hydrogen bonding and other non-covalent interactions that stabilize binding within a receptor pocket. researchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Approaches

SAR studies correlate a molecule's structural features with its biological activity. Computational approaches like pharmacophore modeling and QSAR are instrumental in designing new molecules with enhanced potency and selectivity. nih.govnih.gov

Pharmacophore Modeling for Indole Derivatives

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For indole-based compounds, a typical pharmacophore model might include:

A hydrogen bond donor (the N-H group of the indole).

A hydrogen bond acceptor (the carbonyl oxygen of the acetyl group).

An aromatic ring feature (the indole nucleus).

A halogen bond donor (the bromine atom).

Pharmacophore models are often generated from a set of active compounds or from the crystal structure of a ligand-receptor complex. nih.govnih.gov Such models serve as 3D queries to screen large chemical databases for new, structurally diverse compounds with the potential for similar biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Analogous Compounds

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For indole derivatives, descriptors used in QSAR models often include electronic, steric, and lipophilic parameters. ijpsi.orgresearchgate.net

In studies of analogous compounds, key descriptors influencing activity often include:

Electronic Descriptors: Dipole moment, atomic charges, and HOMO/LUMO energies, which relate to how the molecule interacts with a polar receptor environment.

Steric Descriptors: Molecular volume and surface area, which are critical for fitting into a binding site.

Lipophilicity Descriptors: LogP, which describes the molecule's partitioning between water and an oily solvent, modeling its ability to cross cell membranes.

A hypothetical QSAR study for a series of 7-bromo-3-acetylindole derivatives might reveal that activity is positively correlated with the electronegativity of substituents on the indole nitrogen and negatively correlated with their steric bulk. These models provide predictive power, allowing researchers to estimate the activity of a new compound before it is synthesized. ijpsi.orgnih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level. Although no specific molecular docking studies for this compound have been reported, research on analogous indole structures highlights their potential to interact with various biological targets.

For instance, a study on a series of novel 3-ethyl-1H-indole derivatives identified their potential as selective cyclooxygenase-2 (COX-2) inhibitors. ajchem-a.com Molecular docking simulations predicted strong binding affinities for these compounds, with docking scores ranging from -11.35 to -10.40 kcal/mol, which were significantly better than the reference drug, meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com The most potent compound in that series, compound IIb, demonstrated a binding energy of -11.35 kcal/mol and formed hydrogen bonds with key amino acid residues in the COX-2 active site, including ALA527, ARG120, TYR355, and LYS360. ajchem-a.com

In another study, derivatives of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one were investigated as potential antimicrobial agents. nih.gov Molecular docking simulations were performed against UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. The synthesized compounds showed good accommodation within the active sites of these enzymes. nih.gov One of the most active compounds, compound 9, exhibited a docking score of -11.5 kcal/mol against MurC and -8.5 kcal/mol against human lanosterol 14α-demethylase, which were superior to the standard drug ampicillin. nih.gov

These findings for structurally related indole derivatives suggest that this compound likely possesses the ability to bind to various enzymatic targets. The presence of the bromo group at the 7-position of the indole ring could influence its binding affinity and selectivity towards specific biological targets. Further computational studies are warranted to elucidate the precise molecular interactions and potential therapeutic applications of this compound.

Table 1: Molecular Docking Data for Analogs of this compound

| Compound/Analog | Biological Target | Docking Score (kcal/mol) | Interacting Residues | Reference |

| 3-Ethyl-1H-indole derivative (Compound IIb) | Cyclooxygenase-2 (COX-2) | -11.35 | ALA527, ARG120, TYR355, LYS360 | ajchem-a.com |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivative (Compound 9) | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -11.5 | Not specified | nih.gov |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivative (Compound 9) | Human lanosterol 14α-demethylase | -8.5 | Not specified | nih.gov |

| Meloxicam (Reference Drug) | Cyclooxygenase-2 (COX-2) | -6.89 | Not specified | ajchem-a.com |

| Ampicillin (Reference Drug) | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -8.0 | Not specified | nih.gov |

| Ampicillin (Reference Drug) | Human lanosterol 14α-demethylase | -8.1 | Not specified | nih.gov |

Biological Activity and Mechanistic Investigations of 1 7 Bromo 1h Indol 3 Yl Ethanone and Its Derivatives

Anticancer Activity

Indole (B1671886) derivatives are recognized for their anticancer potential, acting through various mechanisms to inhibit tumor growth. nih.gov Research into synthetic indole compounds, including those related to 1-(7-Bromo-1H-indol-3-yl)ethanone, has identified promising candidates for cancer therapy. acs.orgresearchgate.nettandfonline.com

In vitro Cytotoxicity Studies

The cytotoxic effects of various indole derivatives have been evaluated against a range of human cancer cell lines. These studies, typically using MTT or SRB assays, determine the concentration of a compound required to inhibit cell growth by 50% (IC₅₀), providing a measure of its potency.

For instance, a study on 3-bromo-1-ethyl-1H-indole (BEI), a related bromo-indole derivative, demonstrated substantial and selective cytotoxicity against cancer cell lines. nih.gov Other research has focused on hybrid molecules, such as indolyl-pyrimidine and indolyl-dihydropyrazole derivatives, which have shown broad-spectrum cytotoxic activity. dntb.gov.uanih.gov For example, certain indolyl dihydropyrazoles with a hydroxy phenyl substitution exhibited potent anti-proliferative activity across breast (MCF-7), liver (Hep-2), lung (A-549), and prostate (DU-145) cancer cell lines. nih.gov Similarly, novel thiazolylhydrazonothiazoles bearing an indole moiety showed encouraging activity against colon (HCT-116), liver (HepG2), and breast (MDA-MB-231) carcinoma cell lines, with minimal toxic effects on normal cells. acs.org

Another series of indole derivatives containing 1,3,4-thiadiazole (B1197879) and 4H-1,2,4-triazol-4-amine moieties also exhibited potent antiproliferative activity. tandfonline.com Compound 10b from this series was particularly effective, with low IC₅₀ values against multiple cell lines. tandfonline.com

| Compound / Derivative Class | Cell Line | Activity (IC₅₀ in µM) | Source |

| Indolyl-dihydropyrazoles | MCF-7, Hep-2, A-549, DU-145 | Potent Activity | nih.gov |

| Indolyl-pyrimidine hybrid (4g ) | MCF-7 | 5.1 | dntb.gov.ua |

| Indolyl-pyrimidine hybrid (4g ) | HepG2 | 5.02 | dntb.gov.ua |

| Indolyl-pyrimidine hybrid (4g ) | HCT-116 | 6.6 | dntb.gov.ua |

| Thiazolylhydrazone (ITH-6 ) | HT-29 | 0.41 ± 0.19 | nih.gov |

| Thiazolylhydrazone (ITH-6 ) | COLO 205 | Not specified | nih.gov |

| Thiazolylhydrazone (ITH-6 ) | KM 12 | Not specified | nih.gov |

| Indole-1,3,4-thiadiazole (10b ) | A549 | 0.012 | tandfonline.com |

| Indole-1,3,4-thiadiazole (10b ) | K562 | 0.010 | tandfonline.com |

| Spiro oxindole (B195798) derivative (6 ) | MCF-7 | 3.55 ± 0.49 | nih.gov |

| Spiro oxindole derivative (6 ) | MDA-MB-231 | 4.40 ± 0.468 | nih.gov |

Potential Mechanisms of Action (e.g., inhibition of cell division, specific signaling pathways)

The anticancer effects of these indole derivatives are attributed to several molecular mechanisms. A primary mode of action is the disruption of cell division. nih.gov

Cell Cycle Arrest: Several indole-based compounds have been shown to arrest the cell cycle at the G2/M phase. tandfonline.comnih.govsci-hub.cat This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. sci-hub.cat

Induction of Apoptosis: Many of these derivatives induce apoptosis, or programmed cell death, in cancer cells. nih.govsci-hub.catnih.gov This can be triggered by an increase in intracellular reactive oxygen species (ROS) and the subsequent activation of caspase cascades. nih.govsci-hub.catnih.gov

Inhibition of Signaling Pathways: Indole derivatives have been found to inhibit key signaling pathways that are crucial for cancer cell survival and proliferation.

EGFR Inhibition: Some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.orgtandfonline.comdntb.gov.ua Molecular docking studies have shown that these compounds can bind effectively within the EGFR active site. dntb.gov.ua

NF-κB Pathway: Certain derivatives inhibit the expression of NF-κB p65, a protein complex that controls transcription of DNA and is implicated in cancer cell survival. nih.gov

Tubulin Polymerization: A significant mechanism for many indole compounds is the inhibition of tubulin polymerization. nih.govnih.gov By disrupting the formation of microtubules, which are essential for forming the mitotic spindle, these agents halt cell division. nih.gov

In vivo Efficacy Studies (if applicable)

While much of the research is at the in vitro stage, some promising indole derivatives have been tested in animal models.

An indolyl-pyrimidine hybrid, compound 4g , demonstrated potent in vivo antitumor activity. dntb.gov.ua In another study, an indanone-based thiazolyl hydrazone derivative, ITH-6 , was tested in mice bearing tumor xenografts of human colon cancer cells (HT-29 and KM 12). The compound significantly decreased tumor size, growth rate, and volume, suggesting its potential as a therapeutic agent for colorectal cancers. nih.gov Furthermore, a 1,3,4-oxadiazole (B1194373) derivative was tested in vivo on human lung cancer cells (L2987) transplanted into mice, which confirmed its anticancer activity. mdpi.com

Anti-inflammatory Activity

Chalcone (B49325) derivatives of indole, including structures related to this compound, have demonstrated significant anti-inflammatory properties. Chalcones are known precursors of flavonoids and possess a wide range of pharmacological activities. nih.gov

Modulation of Inflammatory Mediators (e.g., cytokines, prostaglandins)

Derivatives have been shown to effectively reduce the production of key inflammatory mediators in cellular and animal models of inflammation.

In a study using lipopolysaccharide (LPS)-activated murine macrophage cells (RAW264.7), the indole-based chalcone derivative (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) was found to reverse the increased levels of reactive oxygen species (ROS), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.gov Similarly, another bromo-substituted acetophenone (B1666503) derivative, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , inhibited the production of NO, PGE2, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Other chalcone analogues have also shown dose-dependent inhibitory activity against these same cytokines. rsc.org An indole hydrazide derivative was also effective in decreasing levels of IL-6, TNF-α, IL-17, and IFN-γ. nih.gov

| Compound / Derivative | Model | Inhibited Mediators | Source |

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | LPS-activated RAW264.7 cells | ROS, PGE2, NO | nih.gov |

| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | LPS-activated BV-2 microglia | NO, PGE2, TNF-α, IL-1β, IL-6 | nih.gov |

| Chalcone Analogues | LPS-activated RAW264.7 cells | NO, TNF-α, IL-1β, IL-6 | rsc.org |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Peritonitis model in mice | IL-6, TNF-α, IL-17, IFN-γ | nih.gov |

Targeting Inflammatory Pathways (e.g., NF-κB activation)

The anti-inflammatory effects of these compounds are rooted in their ability to target and inhibit major inflammatory signaling pathways.

NF-κB Pathway: A critical target is the nuclear factor-kappa B (NF-κB) pathway. The indole chalcone IC9 was found to inhibit the nuclear translocation of NF-κB in LPS-activated cells. nih.gov Other chalcone analogues and the acetophenone derivative 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone also suppress inflammation by blocking the NF-κB pathway. nih.govrsc.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another target. The derivative 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone was shown to block the phosphorylation of MAPK molecules like JNK and p38. nih.gov

COX/iNOS Expression: The anti-inflammatory response is also mediated by the downregulation of key enzymes responsible for producing inflammatory mediators. Several indole and chalcone derivatives significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govrsc.org This action appears to be dependent on the inhibition of the NF-κB-sensitive transcriptional mechanism. nih.govtandfonline.com

sGC-NO Pathway: Research on an indole hydrazide derivative suggests its anti-inflammatory mechanism involves the soluble guanylate cyclase (sGC)-nitric oxide (NO) pathway. nih.gov

Antimicrobial Activity

The indole nucleus, particularly when substituted with a bromine atom, is a cornerstone for developing new antimicrobial agents. Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against a wide array of pathogenic microorganisms.

Antibacterial Properties (Gram-positive and Gram-negative bacteria)

Derivatives of bromoindoles have demonstrated significant antibacterial capabilities, particularly against drug-resistant strains. A series of 6-bromoindolglyoxylamide derivatives showed intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. One of the most potent in this series, a polyamine derivative, was found to work by rapidly permeating and depolarizing the bacterial cell membrane in both Gram-positive and Gram-negative species like Escherichia coli. nih.gov

Further research into (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives has highlighted their potential against challenging Gram-positive pathogens. One particular compound from this series exhibited potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with Minimum Inhibitory Concentration (MIC) values of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov This compound was also found to inhibit biofilm formation, a key virulence factor in chronic infections. nih.govresearchgate.net

The antibacterial spectrum of these compounds extends to Gram-negative bacteria as well. Indole derivatives, including 7-hydroxyindole, have been shown to possess antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. nih.gov Other synthetic 1H-indole derivatives have been successfully tested against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). nih.gov

A notable study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which include brominated variants, reported significant findings. Specifically, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole showed strong activity against MRSA with an MIC of 3.9 µg/mL. mdpi.com The introduction of a bromine atom to the benzimidazole (B57391) core of these molecules was found to significantly enhance antistaphylococcal activity. mdpi.com

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivative (5h) | S. aureus (susceptible) | 1 µg/mL | nih.gov |

| (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivative (5h) | MRSA & VRSA | 2-4 µg/mL | nih.gov |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus ATCC 25923 | 7.8 µg/mL | mdpi.com |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | MRSA ATCC 43300 | 3.9 µg/mL | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | MRSA ATCC 43300 | <1 µg/mL | mdpi.com |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 µg/mL | nih.gov |

Antifungal Properties

The antifungal potential of bromoindole derivatives is also a significant area of research. Studies have shown that 6-bromoindolglyoxylamide derivatives possess moderate to excellent antifungal properties. nih.gov Likewise, newly synthesized 1H-indole derivatives were effectively screened against fungal pathogens like Aspergillus niger and Candida albicans. nih.gov

More specific data comes from the evaluation of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. In this class, the 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole compound demonstrated notable antimicrobial activity against C. albicans. mdpi.com Another derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also showed a low MIC of 3.9 µg/mL against C. albicans. mdpi.com The research highlights that indole-triazole derivatives hold significant promise as novel antifungal lead compounds, with demonstrated efficacy against both C. albicans and C. krusei.

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans ATCC 10231 | 3.9 µg/mL | mdpi.com |

| 7-bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (3ab) | Candida albicans ATCC 10231 | 15.6 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans ATCC 10231 | 3.9 µg/mL | mdpi.com |

Antiviral Properties (e.g., anti-HIV, anti-influenza)

The indole scaffold is a recognized pharmacophore in the design of antiviral agents. While direct studies on this compound are limited, research on related indole derivatives provides valuable insights into their potential against viruses like HIV and influenza.

In the context of HIV, indole derivatives have been reported to inhibit viral entry by targeting the envelope glycoprotein (B1211001) gp120. nih.gov A molecular modeling study suggested that for optimal binding to gp120, smaller substituents are preferred at the 7-position of the indole ring to prevent steric clashes with key amino acid residues in the active site. nih.gov This finding is particularly relevant for 7-bromoindole (B1273607) derivatives. Other research has identified 3-oxindole derivatives that exhibit potent inhibitory effects against HIV-1 infection, with one compound showing a half-maximal inhibitory concentration (IC50) of 0.4578 μM. mdpi.com

Regarding influenza, the indole derivative arbidol (B144133) is known to impair membrane fusion induced by the influenza virus hemagglutinin (HA), thereby preventing viral entry into the host cell. nih.gov This mechanism targets the highly conserved HA stalk region, making it effective against both influenza A and B viruses. nih.gov The broad-spectrum activity of various natural and synthetic indole-containing compounds against different influenza strains underscores the therapeutic potential of this chemical class. frontiersin.orgsci-hub.se

Other Pharmacological Activities

Beyond their antimicrobial effects, bromoindole derivatives have been investigated for other valuable pharmacological properties, including antioxidant and neuroprotective actions.

Antioxidant Effects

Indole derivatives, including those with bromine substitutions, are known to possess significant antioxidant properties. nih.gov The antioxidant capacity is often attributed to their ability to act as radical scavengers. For instance, several bromoindoles isolated from marine gastropods have demonstrated antioxidative potency comparable to the synthetic antioxidant Butylated Hydroxytoluene (BHT). nih.gov

The antioxidant activity of these compounds is frequently evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov In this assay, the indole derivative donates a hydrogen atom to the stable DPPH radical, quenching it and causing a measurable change in color. The scavenging effect of many indole derivatives has been shown to be concentration-dependent. nih.gov This radical scavenging ability is a key component of their cytoprotective effects against oxidative stress. nih.gov

Neuroprotective Effects

The neuroprotective potential of indole-based compounds is a rapidly emerging field of study. Their mechanisms of action are often multifaceted, combining antioxidant, anti-inflammatory, and anti-aggregation properties. nih.govnih.gov

A series of synthetic indole-phenolic hybrids demonstrated strong cytoprotective effects in cellular models of neurodegeneration. nih.govnih.gov These compounds were able to protect neuroblastoma cells from cytotoxicity induced by hydrogen peroxide and the amyloid-beta (Aβ) peptide, a key player in Alzheimer's disease. The protective action was linked to a reduction in reactive oxygen species (ROS) levels. nih.govnih.gov Furthermore, these derivatives were shown to effectively promote the disaggregation of Aβ fragments, suggesting a disease-modifying potential for Alzheimer's therapy. nih.govnih.gov

In other research, new derivatives of stobadine, an antioxidant pyrido[4,3-b]indole, were developed and showed significant neuroprotective action in models of head trauma and hypoxia. researchgate.net Additionally, computational studies have identified indole derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative diseases like Parkinson's, further highlighting the neuroprotective promise of this compound class. mdpi.com

Antidiabetic and Antimalarial Potential

The indole nucleus is a prominent scaffold in compounds investigated for a wide range of therapeutic effects, including antidiabetic and antimalarial activities. nih.govfrontiersin.org While direct studies on this compound are limited in this context, research on structurally related bromo-indole derivatives provides insight into its potential.

Antidiabetic Potential Indole derivatives are recognized as a promising source for the discovery of novel antidiabetic drugs. nih.govresearchgate.net The mechanisms often involve the inhibition of key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase, which helps to lower postprandial blood glucose levels. nih.gov Inhibition of α-glucosidase is a well-established strategy for managing type 2 diabetes, with several commercial drugs functioning through this mechanism. nih.govresearchgate.net

While research on this compound itself is not prominent, studies on other complex bromo-substituted indole derivatives have shown notable activity. For instance, a synthesized hybrid molecule containing indole, pyrazole, and a bromophenyl-substituted thiazole (B1198619) ring demonstrated inhibitory activity against α-glucosidase. nih.gov This finding suggests that the inclusion of a bromo-substituted aromatic ring within an indole-based structure can contribute to antidiabetic potential.

Table 1: α-Glucosidase Inhibitory Activity of a Bromo-Substituted Indole Derivative

| Compound Name | Target Enzyme | Activity (IC₅₀) | Reference |

|---|

This table is based on data for a related compound to illustrate the potential of the bromo-indole scaffold.

Antimalarial Potential The search for new antimalarial drugs is critical, especially with the rise of resistance to existing therapies. nih.gov Indole-based compounds have emerged as a significant area of research, with several derivatives showing potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.com

Research has demonstrated that indole-based spiro and fused small molecules can effectively kill both artemisinin-sensitive and artemisinin-resistant strains of P. falciparum, with some compounds showing strong anti-plasmodial activity at concentrations in the low micromolar range (3–5 µM). nih.govmdpi.com Other synthetic indole derivatives have exhibited even greater potency, with IC₅₀ values in the nanomolar range against the W2 strain of the parasite. nih.gov The presence and position of a bromine atom can be a significant factor in the biological activity of such compounds. nih.gov For example, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide was identified as a highly effective agent against P. falciparum with an IC₅₀ value of 0.58 µM. nih.gov

Enzyme Inhibition (e.g., Indoleamine 2,3-dioxygenase (IDO) inhibitors)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism. nih.gov By depleting tryptophan and producing metabolites like kynurenine, IDO1 plays a crucial role in creating an immunosuppressive microenvironment. nih.gov This makes it an important therapeutic target for cancer, autoimmune disorders, and neuroinflammatory diseases. nih.govresearchgate.net

The indole structure, being derived from tryptophan, is a natural scaffold for designing IDO1 inhibitors. Numerous indole derivatives have been developed and evaluated for this purpose. While specific data for this compound is not widely available, research on related structures provides valuable context for its potential as an IDO1 inhibitor. For example, oxindoles, which share a core structure with indoles, have shown potent IDO1 inhibitory activity. Halogenation of this scaffold, such as with a chloro-group at the 5-position, has been shown to have a considerable effect on inhibitory potency, with some alkene oxindole derivatives achieving IC₅₀ values as low as 0.19 µM. researchgate.net Other scaffolds, such as 1-indanone (B140024), have also yielded IDO1 inhibitors with micromolar activity. nih.gov

Table 2: IDO1 Inhibitory Activity of Selected Indole-Related Compounds | Compound Class | Specific Compound Example | Target Enzyme | Activity (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | Oxindole Derivative | Alkene oxindole of 5-chloroisatin (B99725) | IDO1 | 0.19 µM | researchgate.net | | 1-Indanone Derivative | A 1-indanone scaffold compound | IDO1 | 2.78 µM | nih.gov | | Imidazole Derivative | Navoximod analogue | IDO1 | 77 nM | nih.gov | | Known Inhibitor | Epacadostat (INCB024360) | IDO1 | 70 nM (enzymatic) | researchgate.net |

This table presents data for various indole-related scaffolds to illustrate the potential for IDO1 inhibition.

Structure-Activity Relationship (SAR) Analysis specific to this compound

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring system. The following sections analyze the specific influence of the bromine atom and acetyl group of this compound.

Influence of Bromine Position and Acetyl Group on Biological Activity

Bromine Position: The presence and location of halogen atoms on the indole ring are significant determinants of biological activity. Bromination has been shown to enhance the potency of various indole-based compounds. For example, the halogenation of an indeno[1,2-b]indole (B1252910) scaffold, a protein kinase CK2 inhibitor, with four bromine atoms resulted in a significant boost in potency, with the IC₅₀ value dropping from 360 nM to 16 nM. mdpi.com

Specifically, substitution at the C-7 position of the indole ring has been noted as favorable in certain contexts. In studies of meridianins, a class of marine indole alkaloids, bromine substitution at position 7 was found to provide the best inhibitory activity against cyclin-dependent kinases CDK1 and CDK5. nih.gov Another review noted that while a bromine at C-4 was essential for a particular activity, a bromine at C-7 slightly enhanced it. This suggests that the 7-bromo substitution on the target compound may confer potent or specific biological activities.

Acetyl Group: The 3-acetylindole (B1664109) moiety is a crucial structural element and a versatile starting material for the synthesis of numerous bioactive indole alkaloids. Its presence establishes a key pharmacophore that can be elaborated upon to create complex natural products like meridianins and chuangxinmycin. The acetyl group at the C-3 position is a common feature in many biologically active synthetic indoles, often introduced via Friedel-Crafts acylation. The carbonyl function of the acetyl group can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets.

Impact of Substitutions on the Indole Ring and Ethanone (B97240) Moiety

The biological profile of the this compound scaffold can be modulated by further substitutions on either the indole ring or the ethanone side chain.

Substitutions on the Indole Ring:

N1-Position: The indole nitrogen is a common site for modification. Methylation of the indole nitrogen in meridianin alkaloids was found to be important for their antiproliferative activities. nih.gov In other inhibitor classes based on a 6-bromoindole (B116670) core, synthetic residues are often attached to the nitrogen atom to explore new interactions with target proteins. researchgate.net

Other Ring Positions (C4, C5, C6): The bioactivity of indole derivatives is highly sensitive to the substitution pattern on the benzene (B151609) portion of the ring. For meridianins, single bromine substitutions at C-5 or C-6 led to a considerable improvement in potency against certain kinases. nih.gov In contrast, for a different class of compounds active against MRSA, halogenation at the 5-position was found to be a very precise and narrow requirement for activity. This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

Substitutions on the Ethanone Moiety: The 3-acetyl group is a versatile handle for synthetic modification. The carbonyl group can be transformed into other functional groups, such as imines, to enhance activity. For example, conversion of the carbonyl in 7-chloro-acridinediones to 1-[(alkylamino)alkylene]imino derivatives produced highly active antimalarial agents. Furthermore, reactions involving the methyl group of the acetyl moiety or condensation at the carbonyl carbon can lead to the formation of more complex heterocyclic systems fused or attached to the indole C-3 position, such as pyrans, pyridines, and pyrazoles, each with distinct biological profiles.

Table of Mentioned Compounds

Applications of 1 7 Bromo 1h Indol 3 Yl Ethanone in Synthetic Chemistry and Material Science

Building Block in Organic Synthesis

1-(7-Bromo-1H-indol-3-yl)ethanone serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The presence of the bromo- and acetyl- functional groups allows for a wide range of chemical modifications, making it a valuable precursor in various synthetic pathways.

Precursor for Complex Indole (B1671886) Alkaloids and Natural Product Analogs

Indole alkaloids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on the stepwise construction from simpler, functionalized indole precursors. While direct synthesis of a specific complex indole alkaloid from this compound is not extensively documented in readily available literature, its potential as a precursor is evident from established synthetic strategies.

The bromine atom at the 7-position can be utilized in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the benzene (B151609) portion of the indole ring, a key step in the synthesis of many complex alkaloids. The acetyl group at the 3-position can be transformed into a variety of other functional groups. For instance, it can undergo reduction to an alcohol, which can then be further modified, or it can be used as a handle to build side chains or additional ring systems characteristic of certain indole alkaloids.

The modular assembly of complex tetrahydrocarboline type indole alkaloids, for example, often starts from simple, substituted indoles. chim.it General methods for the synthesis of indole alkaloids, such as the Fischer indole synthesis, often begin with appropriately substituted phenylhydrazines and ketones or aldehydes, highlighting the importance of having access to a diverse pool of functionalized indole building blocks. dergipark.org.tr

Intermediate in the Synthesis of Novel Pharmaceutical Compounds

The indole nucleus is a common feature in many approved drugs and clinical candidates. The ability to functionalize the indole ring at specific positions is crucial for modulating the pharmacological properties of these compounds. This compound is a valuable intermediate for the synthesis of such novel pharmaceutical compounds.

The bromine atom can be a site for introducing diversity into a molecule through various coupling reactions, while the acetyl group can be a point of attachment for different pharmacophores. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the CBP/EP300 bromodomain, which are potential therapeutic targets for castration-resistant prostate cancer. cymitquimica.com Similarly, other indole derivatives have been synthesized and evaluated as inhibitors of enzymes like COX-2 and glycogen (B147801) synthase kinase 3β (GSK-3β), as well as modulators of tubulin polymerization, all of which are important targets in the development of new anti-inflammatory and anti-cancer drugs. bldpharm.comepa.govbiosynth.com

The synthesis of these bioactive molecules often involves the condensation of a functionalized indole with another cyclic or acyclic fragment. The reactivity of the acetyl group and the potential for modification at the bromo-position make this compound an attractive starting material for generating libraries of diverse indole-based compounds for high-throughput screening in drug discovery programs.

Development of Specialty Chemicals and Materials

While the primary focus of research on this compound has been in the realm of organic synthesis and medicinal chemistry, the broader class of indole derivatives has found applications in the development of specialty chemicals and materials. dergipark.org.tr Indole and its derivatives are known to be key components in the dye industry and have been incorporated into polymers. chim.itdergipark.org.tr

The chromophoric properties of the indole ring system can be tuned by the introduction of various substituents. The bromo and acetyl groups on this compound could potentially be modified to create novel dyes or pigments. Furthermore, the reactive sites on this molecule could allow for its incorporation into polymer chains, potentially imparting unique optical or electronic properties to the resulting material. However, specific applications of this compound in material science are not yet well-documented in the scientific literature, suggesting this may be an area for future exploration.

Role in Drug Discovery and Development

The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. uni.lu This has led to the development of numerous indole-containing drugs with diverse therapeutic applications. This compound plays a significant role in this field as a key building block for the discovery and development of new drug candidates.

The strategic placement of the bromine atom and the acetyl group on the indole ring provides a platform for structure-activity relationship (SAR) studies. By systematically modifying these functional groups and evaluating the biological activity of the resulting analogs, medicinal chemists can identify the key structural features required for optimal potency and selectivity.

Emerging Research and Future Perspectives

Optimization of Synthetic Methodologies for Sustainable Production

The future viability of 1-(7-Bromo-1H-indol-3-yl)ethanone as a research tool or therapeutic scaffold is intrinsically linked to the development of efficient and sustainable synthetic routes. Traditional methods for creating substituted 3-acetylindoles often involve Friedel-Crafts acylation, which can require harsh conditions and stoichiometric Lewis acid catalysts. researchgate.net Modern synthetic chemistry, however, is increasingly focused on "green" principles to minimize environmental impact and improve efficiency. nih.gov

Future research will likely focus on optimizing the synthesis of this compound by leveraging sustainable technologies. Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for many heterocyclic syntheses, including those for indole (B1671886) derivatives. tandfonline.comtandfonline.com Applying microwave irradiation to the acylation of 7-bromoindole (B1273607) could offer a more energy-efficient production method.

Novel Catalytic Systems: Moving away from traditional Lewis acids, research may explore heterogeneous catalysts or recyclable metal triflates, which have been successfully used for intramolecular Friedel-Crafts acylations to produce related cyclic ketones. beilstein-journals.org

Multicomponent Reactions (MCRs): Innovative MCRs are being developed for the de novo assembly of the indole core from simple, inexpensive starting materials under mild, metal-free conditions, often using benign solvents like ethanol. rsc.orgrsc.org Adapting these strategies to incorporate a 2-bromoaniline (B46623) precursor could provide a highly efficient and atom-economical route to C7-substituted indoles.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability, making them an attractive platform for optimizing the synthesis of key intermediates like 7-bromoindole or the final acylation step.

The starting material, 7-bromoindole, is a critical precursor. Strategies for its selective synthesis, such as the C7-selective boronation of 3-alkylindoles followed by halogenation, provide a versatile entry point for creating C7-functionalized indoles, which can then be acylated at the C3 position. acs.org

Exploration of Novel Biological Targets and Mechanisms of Action

While direct biological studies on this compound are not yet prominent in published literature, the extensive pharmacology of related indole structures provides a fertile ground for hypothesis-driven exploration of its potential targets. The indole scaffold is known to interact with a wide range of biological molecules, leading to anticancer, anti-inflammatory, antimicrobial, and neurological activities. ontosight.aimdpi.com

Future research efforts will likely concentrate on screening this compound against various target families based on the activities of its structural analogues.

Table 1: Potential Biological Target Classes for Indole Scaffolds

| Target Class | Examples | Potential Therapeutic Area | Reference |

| Protein Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Oncology | durham.ac.uk |

| Proteases | Bacterial Cystathionine γ-Lyase (CGL), SARS-CoV-2 3CL Protease | Infectious Diseases | nih.govnih.gov |

| Cytokine Pathways | Tumor Necrosis Factor (TNF)-α, Interleukin (IL)-6 | Inflammatory Diseases | nih.gov |

| Neurological Targets | Amyloid Proteins (e.g., α-synuclein) | Neurodegenerative Diseases | nih.gov |

| DNA-Interacting Proteins | DNA Topoisomerases, Poly (ADP-ribose) polymerase (PARP) | Oncology | mdpi.com |

In silico drug repurposing strategies are a powerful tool for initial exploration. durham.ac.uk By comparing the 2D and 3D structural features of this compound with libraries of known active ligands, potential biological targets can be predicted. For instance, computational studies on oxindole (B195798) libraries have successfully identified VEGFR-2 as a potential target, a hypothesis that can be extended to other indole-based scaffolds. durham.ac.uk Subsequent cell-based assays and enzymatic screens would then be required to validate these computational predictions and elucidate the compound's mechanism of action.

Preclinical and Clinical Studies for Therapeutic Validation

Currently, there are no published preclinical or clinical studies specifically for this compound. The path from a promising compound to a validated therapeutic agent is long and requires rigorous evaluation.

Should initial screenings (as described in 8.2) reveal significant activity, the subsequent preclinical phase would involve a series of structured investigations:

In Vitro Validation: Confirming the compound's activity and selectivity in cell-based models of disease. For example, if initial screens suggest anti-inflammatory properties, its ability to inhibit the expression of key inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6 in macrophage cell lines would be quantified. nih.gov

In Vivo Efficacy: Assessing the compound's therapeutic effect in animal models of disease. Following the anti-inflammatory example, this would involve testing its ability to protect mice from lipopolysaccharide (LPS)-induced sepsis or other inflammatory conditions. nih.gov

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system.

Early Safety and Toxicology Assessment: Determining the compound's potential toxicity in cellular and animal models.

Only after a comprehensive preclinical data package demonstrates both efficacy and an acceptable safety profile can a compound be considered for progression into Phase I clinical trials, which assess its safety and tolerability in humans.

Development of Poly-functional Agents with Enhanced Properties

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing strategy for treating complex diseases like cancer or neuroinflammation. nih.gov The this compound scaffold is well-suited for development into such poly-functional agents.

The structure possesses two key handles for chemical modification:

The 3-acetyl group can be readily transformed through reactions like condensation or α-halogenation to append other pharmacophores. researchgate.net

The 7-bromo substituent is a versatile functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of chemical moieties.

Future research could focus on creating hybrid molecules by attaching other known bioactive scaffolds to the this compound core. For example, by linking a pharmacophore known to inhibit a specific kinase to a moiety known to have anti-inflammatory effects, a single compound could be developed to target both oncogenic signaling and tumor-associated inflammation. The indole nucleus can act as the central scaffold connecting these different functional units, potentially leading to synergistic therapeutic effects. researchgate.net

Integration with Advanced Technologies (e.g., AI in drug discovery)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more precise, and more cost-effective. tandfonline.comresearchgate.net For a compound like this compound, which is in the early stages of investigation, AI can play a pivotal role in accelerating its development.

Table 2: Applications of AI in the Development Pipeline of this compound

| Discovery Stage | AI/ML Application | Potential Impact | Reference |

| Target Identification | Predictive Modeling, Analysis of Omics Data | Rapidly identifies and prioritizes potential biological targets from vast biological datasets, guiding initial screening efforts. | researchgate.net |

| Hit-to-Lead Optimization | Generative Models, Quantitative Structure-Activity Relationship (QSAR) Modeling | Designs novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Predicts activity based on structural modifications. | nih.govrsc.org |

| Virtual Screening | Deep Learning, Molecular Docking Simulations | Screens massive virtual libraries of compounds to identify molecules that are likely to bind to a specific target, reducing the need for extensive physical screening. | nih.gov |